molecular formula C8H10N4O2 B6300821 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile CAS No. 2098581-80-5

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile

Cat. No.: B6300821
CAS No.: 2098581-80-5
M. Wt: 194.19 g/mol
InChI Key: YCNQFZYTSXTNFH-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-methyl-4-nitropyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of 2-bromo-2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2-Methyl-2-(3-methyl-4-amino-pyrazol-1-yl)propanenitrile.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(3-methyl-4-amino-pyrazol-1-yl)propanenitrile
  • 2-Methyl-2-(3-methyl-4-hydroxy-pyrazol-1-yl)propanenitrile
  • 2-Methyl-2-(3-methyl-4-chloro-pyrazol-1-yl)propanenitrile

Uniqueness

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQFZYTSXTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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